3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile
Description
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound featuring a fluorinated aromatic ring substituted with a methoxy group at the para position, a hydroxyl group at the benzylic carbon, and a nitrile moiety. Its molecular formula is C₁₀H₁₀FNO₂, with a molecular weight of 207.19 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:
- Fluorine: Enhances lipophilicity and metabolic stability .
- Methoxy group: Influences electronic properties and receptor interactions .
- Nitrile group: Provides chemical reactivity for nucleophilic additions or further functionalization .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H10FNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3 |
InChI Key |
UVFPJQLRIIBCPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC#N)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile typically involves multistep reactions. One common approach is the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents to introduce the hydroxypropanenitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity to biological receptors, while the hydroxypropanenitrile moiety can participate in hydrogen bonding and other interactions. These properties contribute to its potential biological activities .
Comparison with Similar Compounds
Substituent Effects: Halogen and Methoxy Positioning
The position and type of substituents on the phenyl ring significantly alter biological activity and physicochemical properties.
| Compound Name | Substituents (Position) | Key Differences vs. Target Compound | Biological Impact | Reference |
|---|---|---|---|---|
| 3-(4-Fluorophenyl)-3-hydroxypropanenitrile | F (para), no methoxy | Lacks methoxy group; reduced receptor affinity | Lower enzyme inhibition potency | |
| 3-(3-Chloro-4-methylphenyl)-3-hydroxypropanenitrile | Cl (meta), CH₃ (para) | Chlorine increases electronegativity | Higher cytotoxicity due to Cl’s bulk | |
| 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanenitrile | F (ortho), OMe (meta) | Altered substituent positioning | Varied receptor binding profiles | |
| 3-(4-Methoxyphenyl)-3-hydroxypropanenitrile | OMe (para), no F | Absence of fluorine reduces lipophilicity | Decreased metabolic stability |
Key Findings :
- Fluorine vs. Chlorine/Bromo : Fluorine’s small size and high electronegativity improve binding affinity compared to bulkier halogens (e.g., Cl or Br), which may sterically hinder interactions .
- Methoxy Positioning : Para-methoxy groups enhance electronic effects, whereas meta-substitution alters steric and electronic interactions with biological targets .
Functional Group Variations
The presence of nitrile, amino, or hydroxyl groups modulates reactivity and pharmacological profiles.
| Compound Name | Functional Groups | Unique Properties | Applications | Reference |
|---|---|---|---|---|
| (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile | Amino, nitrile | Chiral center enables enantioselective binding | Potential CNS drug candidate | |
| 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid | Carboxylic acid instead of nitrile | Increased polarity; ionizable at physiological pH | Prodrug development | |
| Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate | Ester, no nitrile | Ester group improves bioavailability | Intermediate for esterase-activated prodrugs |
Key Findings :
- Nitrile Group : Facilitates nucleophilic additions (e.g., forming amines or tetrazoles), making it versatile for derivatization .
- Amino Group: Introduces hydrogen-bonding capacity, enhancing target specificity .
Key Findings :
- Synergistic Halogen-Methoxy Effects : The combination of 3-fluoro and 4-methoxy substituents in the target compound optimizes enzyme inhibition and receptor binding .
- Dimethoxy Analogs : Increased methoxy substitution (e.g., 2,5-dimethoxy) enhances potency but may reduce metabolic stability .
Biological Activity
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is C12H12FNO2. It features a hydroxy group, a nitrile group, and a substituted phenyl ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FNO2 |
| Molecular Weight | 221.23 g/mol |
| IUPAC Name | 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile |
| Canonical SMILES | COc1ccc(cc1F)C(C#N)(O) |
Anticancer Properties
Research indicates that 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in treating inflammatory diseases .
The biological activity of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is attributed to its interaction with specific molecular targets. It is believed to modulate signaling pathways involved in cell survival and apoptosis. For instance, it may inhibit key kinases involved in cell proliferation and survival, such as Akt and ERK .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile and evaluated their anticancer activities. The most potent derivative showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The study concluded that structural modifications could enhance its efficacy further.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
